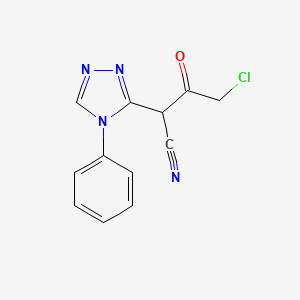

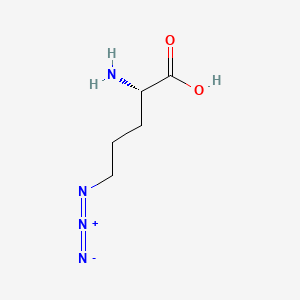

4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains a 1,2,4-triazole ring. Triazole rings are five-membered heterocyclic compounds that contain two carbon atoms and three nitrogen atoms . They are known for their broad range of chemical and biological properties and are found in many commercially available drugs .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving the formation of the triazole ring . For instance, imidazole, another type of triazole, was first synthesized from glyoxal and ammonia .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, phenyl group, and nitrile group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the triazole ring is known to participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could contribute to its solubility in polar solvents .Scientific Research Applications

Oxidation Catalysts

4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for the transformation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, showcasing moderate to good yields at room temperature (Zolfigol et al., 2006).

Anticancer Properties

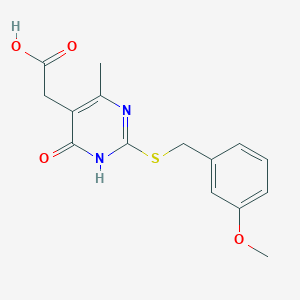

Research into 3-((5-(hydroxy(phenyl)methine)-4-R-4H-1,2,4-triazole-3-yl)thio)aceto(propane, methylene-о-, m-, p-benzo)nitriles has been motivated by the quest for new anticancer agents. These derivatives are known for their antifungal, antidepressant, and particularly anticancer properties, underlining the significance of the nitrile groups and 1,2,4-triazole core in their molecular structures (Rud et al., 2016).

Photostability and Reactivity

The photostability and reactivity of 4-chloroaniline and its derivatives in polar media have been explored, revealing efficient photoheterolysis and the formation of triplet phenyl cations. This study provides insights into the behavior of phenyl cations in electrophilic substitution reactions, contributing to the understanding of their reactivity under various conditions (Guizzardi et al., 2001).

Ligand Design and Coordination Chemistry

The synthesis of tricarbonylrhenium complexes using pyridyltriazole ligands with 4-substituted phenyl arms illustrates the impact of ligand structure on the geometry and electronic properties of metal complexes. This research demonstrates the role of ligand design in tuning the photophysical properties of coordination compounds (Wolff et al., 2013).

Fungicidal Activity

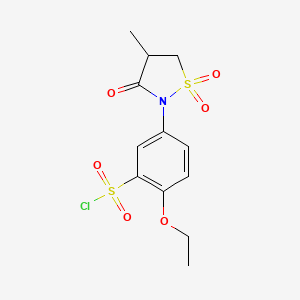

2-Butyl-2-(4 chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanenitrile, known for its broad-spectrum fungicidal efficacy, showcases significant activity against various fungi. This compound's ability to control wheat-leaf rust when applied as a soil drench highlights its potential in agricultural applications (Quinn et al., 1986).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-6-11(18)10(7-14)12-16-15-8-17(12)9-4-2-1-3-5-9/h1-5,8,10H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARWOJUTPIEODO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2C(C#N)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)

![1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one](/img/structure/B2862709.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2862713.png)

![2-[[1-[2-(4-Chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2862714.png)

![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)

![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)